molecular formula C18H28O3 B058145 9s,13r-12-Oxophytodienoic Acid CAS No. 71606-07-0

9s,13r-12-Oxophytodienoic Acid

Cat. No. B058145
CAS RN: 71606-07-0
M. Wt: 292.4 g/mol
InChI Key: PMTMAFAPLCGXGK-TTXFDSJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 9s,13r-12-Oxophytodienoic Acid primarily occurs through the enzymatic oxidation of linolenic acid, a process that involves the action of lipoxygenases leading to the formation of various oxylipins, including 12-oxophytodienoic acid (OPDA) (Maynard et al., 2018). This enzymatic pathway highlights the intricacies of plant metabolism and the role of specific enzymes in synthesizing bioactive compounds.

Molecular Structure Analysis

The molecular structure of 9s,13r-12-Oxophytodienoic Acid is characterized by its unique arrangement of carbon, hydrogen, and oxygen atoms, which confer specific chemical and biological properties. Its structure is crucial for its interaction with proteins and enzymes within plant cells, influencing various physiological processes. The structural analysis of such compounds is fundamental for understanding their biological activity and potential applications.

Chemical Reactions and Properties

9s,13r-12-Oxophytodienoic Acid undergoes various chemical reactions, including further oxidation and rearrangement, leading to the formation of jasmonic acid, another important plant hormone involved in stress responses and developmental processes (Maynard et al., 2018). These chemical transformations are essential for the conversion of OPDA to bioactive molecules that mediate plant responses to environmental stimuli.

Scientific Research Applications

  • Isomer Specificity in Enzymatic Activity : 12-oxophytodienoic acid (OPDA) is reduced to a specific compound by 12-oxophytodienoate-10,11-reductase (OPR). Different isoenzymes of OPR exhibit varying stereoselectivities, with one isoform (OPRII) effectively reducing all four OPDA isomers, including 9s,13s-OPDA (Schaller, Hennig, & Weiler, 1998).

  • Role in Jasmonate Biosynthesis : A particular isoenzyme, 12-oxophytodienoate reductase 3 (OPR3), is crucial in converting the natural 9s,13s-OPDA for jasmonate biosynthesis, a plant hormone involved in stress responses and developmental processes (Schaller et al., 2000).

  • Structural Insights into Substrate Binding and Specificity : X-ray structures of various OPR isozymes provide insights into how different isomers of OPDA, including 9s,13r-OPDA, are specifically bound and processed. These findings are significant for understanding the biosynthesis of jasmonic acid and related compounds (Breithaupt et al., 2001).

  • Structural Basis of Enzyme Specificity : Comparative studies of different OPR isozymes, including those processing 9s,13r-12-Oxophytodienoic Acid, help in understanding the molecular determinants of enzyme specificity. This knowledge is pivotal in rational enzyme design for biotechnological applications (Breithaupt et al., 2009).

  • Potential Role in Gene Regulation : The interaction of 9s,13r-12-Oxophytodienoic Acid with enzymes like OPR3 might have implications in regulating gene expression and plant defense mechanisms (Breithaupt et al., 2006).

  • Prostaglandin Analogues in Plants : 12-oxophytodienoic acid, including its 9s,13r form, acts as a signal transducer in plants, mediating various physiological processes and acting as a precursor for jasmonic acid, a crucial plant hormone. Its role resembles that of prostaglandins in animals (Stelmach et al., 2001).

Safety And Hazards

Non-steroidal anti-inflammatory drugs (NSAIDs) relieve inflammation by suppressing prostaglandin E2/cyclooxygenase 2 (PGE2/COX-2) with cardiovascular and gastrointestinal bleeding risk .

Future Directions

The compound “(9S,13R)-12-oxo-phytodienoic acid” has been found to have anti-inflammatory properties . This suggests potential future directions in the development of anti-inflammatory drugs.

properties

IUPAC Name

8-[(1S,5R)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTMAFAPLCGXGK-TTXFDSJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9s,13r-12-Oxophytodienoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
S Mei, X Chen - Food Frontiers, 2023 - Wiley Online Library
In this study, we investigated the phytochemical compositions and the associated anti‐inflammatory activity of coffee leaf fractions prepared by sequential solvent extraction using high‐…
Number of citations: 3 onlinelibrary.wiley.com
N Elias - 2022 - laur.lau.edu.lb
Sternbergia is a genus of plants belonging to the Amaryllidaceae family which is a popular ornamental plant. Plant leaf and bulb extracts of various Sternbergia species have been …
Number of citations: 0 laur.lau.edu.lb
J Ai, X Han, J Zhan, W Huang, Y You - Food Research International, 2022 - Elsevier
Ampelopsis grossedentata is a traditional medicinal and edible plant rich in bioactive compounds. This paper focus on the white powder on the surface of A. grossedentata, and the …
Number of citations: 2 www.sciencedirect.com
JD Fudyma, J Lyon, R AminiTabrizi, H Gieschen… - Plant …, 2019 - Wiley Online Library
Sphagnum mosses dominate peatlands by employing harsh ecosystem tactics to prevent vascular plant growth and microbial degradation of these large carbon stores. Knowledge …
Number of citations: 51 onlinelibrary.wiley.com
C Yang, J Yang, L Tan, P Tang, T Pen, T Gao… - Evidence-Based …, 2022 - hindawi.com
Long-term body fatigue poses a threat to human health. To explore novel sources of antifatigue medicine and food, we developed a novel formula composed of wolfberry, figs, white …
Number of citations: 1 www.hindawi.com
PH Riyadi, AD Anggo, S Suharto… - … Series: Earth and …, 2021 - iopscience.iop.org
Tilapia (Oreochromis niloticus) production in Indonesia for 5 (five) years has increased by 18%. Increased production of tilapia (Oreochromis niloticus) will result in an increase in fish …
Number of citations: 4 iopscience.iop.org
ML Zhang, D Irwin, XN Li, F Sauriol… - Journal of natural …, 2012 - ACS Publications
A phytochemical investigation of Chromolaena odorata resulted in the isolation of five new compounds, 5aα,6,9,9aβ,10-pentahydro-10β-hydroxy-7-methylanthra[1,2-d][1,3]dioxol-5-one (…
Number of citations: 48 pubs.acs.org
PC Cortelo, DP Demarque, RG Dusi, LC Albernaz… - Cells, 2021 - mdpi.com
Plants have historically been a rich source of successful anticancer drugs and chemotherapeutic agents, with research indicating that this trend will continue. In this contribution, we …
Number of citations: 20 www.mdpi.com
G Kalló, B Kunkli, Z Győri, Z Szilvássy, É Csősz… - International Journal of …, 2020 - mdpi.com
(1) Background: Wine contains a variety of molecules with potential beneficial effects on human health. Our aim was to examine the wine components with high-resolution mass …
Number of citations: 8 www.mdpi.com
H Zhang, Y Tong, Y Jin, G Cai, Z Li, X Pan - Medicine, 2022 - ncbi.nlm.nih.gov
This study aimed to elucidate the mechanism of action of Runyan Mixture in treating pharyngitis using a network pharmacological approach. The active components of the Runyan …
Number of citations: 6 www.ncbi.nlm.nih.gov

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